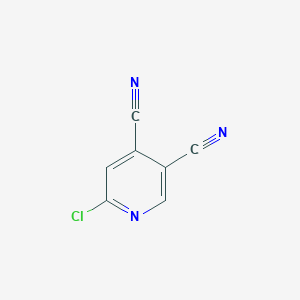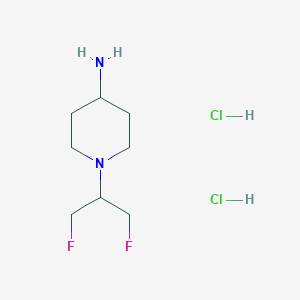
3,3-Diethyl-4-(2-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethyl-4-(2-methylphenyl)pyrrolidine is a chemical compound that belongs to the pyrrolidine class of organic compounds Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
准备方法
The synthesis of 3,3-Diethyl-4-(2-methylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzaldehyde with diethylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
3,3-Diethyl-4-(2-methylphenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the diethyl or methylphenyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
科学研究应用
3,3-Diethyl-4-(2-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3,3-Diethyl-4-(2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
3,3-Diethyl-4-(2-methylphenyl)pyrrolidine can be compared with other similar compounds such as pyrrolidine, pyrrolidinone, and pyrrolizine derivatives. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. For instance:
Pyrrolidine: A simple five-membered nitrogen heterocycle with diverse biological activities.
Pyrrolidinone: Contains a carbonyl group, making it more reactive and useful in different synthetic applications.
Pyrrolizine: A fused bicyclic structure that exhibits unique pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential for various applications in research and industry.
属性
分子式 |
C15H23N |
|---|---|
分子量 |
217.35 g/mol |
IUPAC 名称 |
3,3-diethyl-4-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C15H23N/c1-4-15(5-2)11-16-10-14(15)13-9-7-6-8-12(13)3/h6-9,14,16H,4-5,10-11H2,1-3H3 |
InChI 键 |
MJFJXXQIXQQLMX-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNCC1C2=CC=CC=C2C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)








![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B13149594.png)

![D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B13149599.png)
![tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13149612.png)
